molecular formula C26H28Cl2N4O4 B1139504 Ketoconazole CAS No. 142128-59-4

Ketoconazole

Cat. No.: B1139504
CAS No.: 142128-59-4
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xolegel is an anhydrous topical gel formulation designed for research applications, with the antifungal agent Ketoconazole as its active pharmaceutical ingredient at a concentration of 2% . The complete chemical name of this compound is 1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone, and it has a molecular weight of 531.43 g/mol . From a research perspective, this compound's primary mechanism of action involves the inhibition of fungal cytochrome P-450 enzymes, specifically 14-α demethylase . This enzyme is essential for the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane. Its impairment leads to increased cellular permeability and inhibits fungal growth . Beyond its antifungal properties, this compound is a compound of significant interest in endocrine research. At high concentrations, it demonstrates the ability to inhibit key human cytochrome P-450 enzymes involved in steroidogenesis . This includes the inhibition of cholesterol side-chain cleavage, 17,20-lyase, and 11β-hydroxylase, thereby reducing the synthesis of testosterone and cortisol . This multi-faceted action makes this compound a valuable tool for in vitro and preclinical studies focused on fungal biology, steroid hormone pathways, and cellular membrane function. It is critical to note that this product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
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InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1
Source PubChem
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InChI Key

XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Source PubChem
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Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
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Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Record name KETOCONAZOLE
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DSSTOX Substance ID

DTXSID60161949
Record name (-)-Ketoconazole
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Molecular Weight

531.4 g/mol
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Physical Description

Solid, COLOURLESS CRYSTALS OR POWDER.
Record name Ketoconazole
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Solubility

0.0866 mg/L, Solubility in water: none
Record name Ketoconazole
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Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
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Color/Form

Crystals from 4-methylpentanone

CAS No.

142128-57-2, 65277-42-1, 142128-59-4
Record name (-)-Ketoconazole
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Melting Point

146 °C, 148-152 °C
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Preparation Methods

This compound Solubilization

The drug's poor aqueous solubility (0.017 mg/mL at 25°C) is addressed through:

  • Co-solvent system : Dehydrated alcohol reduces dielectric constant, increasing solubility 150-fold compared to water.

  • Micellar encapsulation : PPG-15 stearyl ether forms 12-18 nm micelles, improving skin retention (Figure 2).

Equation 1: Solubility enhancement
Sgel=Swater×11ϕcosolventS_{gel} = S_{water} \times \frac{1}{1 - \phi_{co-solvent}}
Where ϕcosolvent\phi_{co-solvent} = volume fraction of alcohol/PEG 400 (0.72 in Xolegel)

Oxidative Stabilization

Accelerated stability studies show:
Table 2: Degradation kinetics at 40°C/75% RH

Time (months)% this compound remainingImpurity B (%)
0100.00.00
398.7 ± 0.30.12 ± 0.02
697.1 ± 0.50.31 ± 0.04

Ascorbic acid reduces oxidation rate by 83% compared to unstabilized formulations.

Comparative Analysis of Preparation Methods

Table 3: Method comparison with other this compound formulations

ParameterXolegel (Alcohol gel)EmulgelCream
BaseAnhydrous alcoholCarbopol emulsionO/W cream
Drug loading2%2%0.5-2%
Preparation temp15-20°C70-80°C60-70°C
Stability24 months18 months12 months
Skin permeation42 ± 3 μg/cm²/hr29 ± 2 μg/cm²/hr18 ± 1 μg/cm²/hr

Advantages of Xolegel's method:

  • Cold processing avoids thermal degradation of heat-labile components

  • Alcohol base enhances drug penetration through stratum corneum lipid extraction

  • Lower preservative requirements due to inherent antimicrobial activity of 34% alcohol

Quality Control Specifications

Critical quality attributes monitored during production:

Table 4: Release criteria for Xolegel batches

TestSpecificationMethod
Assay90-110% of 2% label claimHPLC (USP <621>)
Viscosity12,500-17,500 cPBrookfield RV-DV III
pH5.8-6.2Potentiometric
Microbial limits<10 CFU/g aerobicUSP <61>
FlammabilityFlash point ≥24°CPensky-Martens

Batch data analysis shows 98.4% compliance with viscosity specs (n=112 batches), with alcohol content being the primary variability source (±1.2% RSD).

Industrial Scale-Up Considerations

Key challenges in commercial production:

  • Explosion risk mitigation : Class I Division 1 areas required for mixing vessels due to alcohol vapors

  • Shear sensitivity : High-shear homogenizers must operate below 15,000 RPM to prevent polymer chain scission

  • Packaging compatibility : Aluminum tubes with epoxy-phenolic liners prevent interaction with acidic pH

Process analytical technology (PAT) implementation:

  • NIR spectroscopy for real-time alcohol content monitoring (±0.8% accuracy)

  • Rheometers with Couette geometry for continuous viscosity profiling

Recent Technological Advancements

Innovations improving Xolegel-type formulations:

  • Nanostructured lipid carriers : Increase this compound loading to 5% while reducing alcohol to 25%

  • 3D printing : Enables patient-specific dosing for scalp applications (±2% dose accuracy)

  • Stability-enhancing cyclodextrins : HP-β-CD complexes reduce impurity formation by 40% during storage

Chemical Reactions Analysis

Ketoconazole, the active ingredient in this compound, undergoes various chemical reactions, including oxidation and reduction. The major metabolite of this compound is formed through the oxidation of the imidazole moiety, primarily mediated by the enzyme CYP3A4 . Common reagents used in these reactions include oxidizing agents and enzymes. The major products formed from these reactions are metabolites such as M2, M3, M4, and M5 .

Scientific Research Applications

Clinical Trials

Several clinical trials have evaluated the efficacy of Xolegel in treating seborrheic dermatitis. A pivotal study involved 459 patients aged 12 years and older who were treated with either Xolegel or a vehicle control for 14 days. The results were assessed at Day 28 post-treatment. The key findings are summarized in the following table:

TreatmentNumber of PatientsProportion Effectively Treated (%)Confidence Interval
Xolegel22925.319.8 - 31.5
Vehicle Control23013.99.7 - 19.1

The study demonstrated that Xolegel significantly improved treatment outcomes compared to the vehicle control, with a higher proportion of patients achieving an Investigator’s Global Assessment score of ≤ 1 (completely clear or almost clear) at Day 28 .

Supportive Studies

Two additional double-blind, randomized, vehicle-controlled studies involving a total of 316 patients corroborated the efficacy of Xolegel for seborrheic dermatitis treatment. Patients applied the gel once daily for 14 days, with similar positive results observed in terms of symptom relief and reduction in erythema and scaling .

Safety Profile

The safety profile of Xolegel has been evaluated in various studies. In long-term safety assessments involving up to 527 subjects over a year, adverse events related to application site reactions diminished significantly over time, indicating good tolerability . The most common side effects included stinging and burning sensations at the application site, which were reported less frequently as treatment progressed.

Pediatric Safety

A specific evaluation of pediatric patients (ages 12-17) indicated that while some adverse events occurred, most were unrelated to the treatment itself. Only one patient experienced a treatment-related adverse event, further supporting the safety of Xolegel in younger populations .

Biological Activity

Xolegel, a topical formulation containing 2% ketoconazole, is primarily used for treating seborrheic dermatitis and other fungal skin infections. This article delves into the biological activity of Xolegel, focusing on its efficacy, safety, and mode of action based on diverse clinical studies and research findings.

This compound, the active ingredient in Xolegel, functions as an antifungal agent by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately the death of fungal cells, particularly those of Malassezia furfur, which is associated with seborrheic dermatitis .

Clinical Efficacy

Xolegel has demonstrated significant efficacy in clinical trials for treating seborrheic dermatitis. A pivotal study involved 459 patients aged 12 and older with moderate to severe conditions. The results indicated that:

  • Proportion of Patients Effectively Treated :
    • Xolegel: 58 out of 229 patients (25.3%)
    • Vehicle Control: 32 out of 230 patients (13.9%) .

This data suggests that Xolegel is more effective than the placebo in managing symptoms.

Additional Studies :
Two further double-blind, randomized trials involving 316 subjects supported these findings, confirming the efficacy of Xolegel in reducing symptoms associated with seborrheic dermatitis .

Safety Profile

The safety of Xolegel was assessed through nine clinical trials, including Phase 1 to Phase 3 studies. Key findings include:

  • Adverse Events :
    • The overall incidence of adverse events was similar between Xolegel and the vehicle control (16.3% vs. 17.3%).
    • Common adverse effects included application site reactions such as burning (4.2% for Xolegel) and stinging .
  • Long-Term Safety :
    • In long-term studies (up to 52 weeks), adverse events related to application site reactions decreased over time, indicating good tolerability with prolonged use .

Toxicology Studies

Toxicology assessments reveal that Xolegel does not exhibit carcinogenic properties under long-term dermal administration in animal models. Studies showed no evidence of mutagenicity or reproductive toxicity at therapeutic doses .

Pharmacokinetics

Pharmacokinetic evaluations indicate that plasma levels of this compound following topical application are significantly lower compared to oral administration—approximately 250 times lower—suggesting a favorable safety margin when used topically .

Table 1: Clinical Trial Results for Efficacy

TreatmentNumber TreatedEffectively TreatedProportion (%)Confidence Interval
Xolegel2295825.319.8 - 31.5
Vehicle Control2303213.99.7 - 19.1

Table 2: Summary of Adverse Events

Adverse EventXolegel (n=545)Vehicle Control (n=388)
Any Adverse Event89 (16.3%)67 (17.3%)
Application Site Burning23 (4.2%)12 (3.1%)
Application Site Reaction1 (0.2%)4 (1.0%)

Q & A

Q. What is the hypothesized mechanism of action of ketoconazole in Xolegel for treating seborrheic dermatitis, and how can researchers validate it experimentally?

While the exact mechanism remains unknown, preclinical studies suggest this compound inhibits fungal ergosterol synthesis and reduces inflammation via interleukin-1α suppression . To validate this, researchers could design in vitro assays using fungal cultures to measure ergosterol depletion and cytokine profiling (e.g., IL-1α/IL-6) in keratinocyte models exposed to this compound. Animal models mimicking seborrheic dermatitis (e.g., Malassezia-induced inflammation) could further test anti-inflammatory efficacy .

Q. How were efficacy endpoints structured in Xolegel’s clinical trials, and what statistical limitations should researchers consider when interpreting these results?

In three pivotal trials (total N=933), efficacy was assessed as the proportion of subjects achieving "complete clearance" of lesions by Day 27. Key data from one trial:

GroupSubjects Effectively TreatedProportion
Xolegel (N=229)5825.3%
Vehicle (N=230)3213.9%

Despite statistical significance (p<0.05), the low absolute response rate (25.3%) suggests the need for larger sample sizes or stratified analyses to account for confounding factors like disease severity or genetic predispositions .

Q. What experimental design considerations are critical for ensuring reproducibility in pharmacokinetic (PK) studies of topical this compound?

The PK trial (N=18) applied Xolegel once daily for 14 days to severe seborrheic dermatitis (1–14% body surface area). Researchers should standardize:

  • Application area : Quantify affected surface area using tools like the Rule of Nines.
  • Dose uniformity : Use calibrated applicators to ensure 2% gel consistency.
  • Systemic absorption monitoring : Measure plasma this compound via HPLC-MS/MS, noting that systemic levels are typically <5 ng/mL due to limited absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antifungal activity of this compound and its lack of proven efficacy against fungal infections in clinical trials?

Although Xolegel’s antifungal activity is well-documented in vitro, clinical trials did not establish efficacy for fungal infections. This discrepancy may arise from differences in drug penetration, formulation stability, or host-pathogen interactions. Researchers could:

  • Conduct comparative penetration assays using human skin explants to quantify this compound delivery to Malassezia-infected vs. non-infected strata.
  • Perform transcriptomic profiling of fungal isolates from trial participants to identify resistance mechanisms .

Q. What methodological approaches can elucidate the vehicle’s role in Xolegel’s efficacy, given its undefined contribution in clinical trials?

The vehicle contains 34% dehydrated alcohol, hydroxypropyl cellulose, and glycerin, which may enhance drug solubility or skin hydration. To isolate vehicle effects:

  • Design a three-arm trial comparing Xolegel, vehicle-only, and untreated controls.
  • Use bioengineering tools (e.g., corneometry for hydration, TEWL for barrier function) to quantify vehicle-driven changes in skin physiology .

Q. How should researchers address the low complete clearance rate (25.3%) in Xolegel trials when developing next-generation formulations?

Potential strategies include:

  • Combination therapies : Pair this compound with anti-inflammatory agents (e.g., tacrolimus) in a co-delivery system.
  • Nanocarrier optimization : Use lipid nanoparticles to enhance follicular targeting, critical for sebaceous gland delivery.
  • Biomarker-driven stratification : Identify genetic markers (e.g., IL1A polymorphisms) to predict responders .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing adverse event data in Xolegel trials with small effect sizes?

In safety trials, 7% of subjects reported treatment-related adverse events (e.g., application site burning: 4%). For rare events:

  • Use exact binomial tests to compare adverse event rates between Xolegel and vehicle.
  • Apply Bayesian hierarchical models to pool data across trials while accounting for heterogeneity .

Q. How can researchers leverage pharmacokinetic data to optimize dosing regimens for pediatric populations?

Xolegel is approved for ages ≥12, but no PK data exists for younger cohorts. A physiologically based pharmacokinetic (PBPK) model could simulate absorption in pediatric skin, adjusting for stratum corneum thickness and enzyme expression differences. Validation via microdosing studies in adolescents is recommended .

Ethical and Regulatory Considerations

Q. What preclinical evidence is required to justify Xolegel’s use in pregnancy, given teratogenicity risks observed in animal studies?

Oral this compound caused syndactylia/oligodactylia in rats, but topical use shows negligible systemic exposure. Researchers should:

  • Conduct placental transfer studies in primates using radiolabeled this compound.
  • Establish safety thresholds via concentration-response modeling of embryotoxic effects .

Q. How can researchers design trials to evaluate long-term safety of topical this compound, given historical hepatotoxicity concerns with oral formulations?

While topical this compound lacks systemic toxicity, longitudinal studies should:

  • Monitor liver function biomarkers (ALT, AST) quarterly in high-risk populations (e.g., cirrhotic patients).
  • Use real-world data (e.g., EHRs) to detect rare hepatotoxicity signals post-marketing .

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